(1r,4r)-N1-[(2S)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine

Catalog No.
S12194127
CAS No.
M.F
C10H22N2O
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1r,4r)-N1-[(2S)-1-methoxypropan-2-yl]cyclohexane-...

Product Name

(1r,4r)-N1-[(2S)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine

IUPAC Name

4-N-[(2S)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C10H22N2O/c1-8(7-13-2)12-10-5-3-9(11)4-6-10/h8-10,12H,3-7,11H2,1-2H3/t8-,9?,10?/m0/s1

InChI Key

QQVYIOJAKFELRM-IDKOKCKLSA-N

Canonical SMILES

CC(COC)NC1CCC(CC1)N

Isomeric SMILES

C[C@@H](COC)NC1CCC(CC1)N

The compound (1R,4R)-N1-[(2S)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine is a chiral diamine derivative of cyclohexane, characterized by the presence of two amino groups attached to the cyclohexane ring at the 1 and 4 positions. The compound has a methoxypropan-2-yl substituent at the nitrogen atom, which contributes to its unique properties. This structural configuration imparts significant steric and electronic characteristics that can influence its reactivity and interactions with biological systems.

Typical of amines and diamines, including:

  • N-Alkylation: The amine groups can undergo alkylation reactions, where they react with alkyl halides to form N-alkyl derivatives.
  • Formation of Salts: The amino groups can react with acids to form salts, which may enhance solubility and stability.
  • Condensation Reactions: The compound can engage in condensation reactions with carbonyl compounds to form imines or amides.

These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications.

Preliminary studies suggest that compounds with similar structural motifs exhibit various biological activities, including:

  • Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell proliferation, possibly through modulation of signaling pathways.
  • Neuroprotective Effects: Certain analogs have been explored for their ability to protect neuronal cells from oxidative stress.
  • Antimicrobial Activity: Similar compounds have demonstrated effectiveness against certain bacterial strains, indicating potential as antimicrobial agents.

The synthesis of (1R,4R)-N1-[(2S)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine typically involves several steps:

  • Starting Material Preparation: Cyclohexene or cyclohexane derivatives can be used as starting materials.
  • Amination Reaction: The introduction of amine groups can be achieved through reductive amination or direct amination methods.
  • Chiral Resolution: If racemic mixtures are obtained, chiral resolution techniques such as chromatography may be employed to isolate the desired enantiomer.
  • Substitution Reaction: The methoxypropan-2-yl group can be introduced via nucleophilic substitution reactions.

These methods highlight the importance of stereochemistry in synthesizing this compound.

(1R,4R)-N1-[(2S)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine has potential applications in:

  • Pharmaceuticals: As a chiral building block in drug synthesis, particularly in developing compounds targeting specific biological pathways.
  • Catalysis: Its amine functionalities may serve as ligands in asymmetric catalysis.
  • Material Science: It may be utilized in creating novel polymers or materials with specific mechanical or thermal properties.

Interaction studies involving (1R,4R)-N1-[(2S)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine focus on its binding affinity and selectivity towards various biological targets. These studies typically employ:

  • Molecular Docking: To predict how the compound interacts with target proteins or enzymes.
  • In Vitro Assays: To evaluate its efficacy against specific biological targets.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Similar Compounds

Several compounds share structural similarities with (1R,4R)-N1-[(2S)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
(1R,2R)-DiaminocyclohexaneTwo amino groups at 1 and 2 positionsCommonly used as a chiral building block
(S,S)-DiaminocyclopentaneTwo amino groups on a cyclopentane ringSmaller ring system affects sterics and reactivity
N,N-Dimethylcyclohexane-1,2-diamineDimethylation at amino positionsEnhanced lipophilicity compared to primary amines
(R,R)-N,N'-Dimethyltrans-cyclohexanediamineDimethylated at both amino positionsUsed in asymmetric synthesis

These comparisons illustrate that while these compounds share similar frameworks, their unique substituents and stereochemistry lead to different physical and chemical properties.

Molecular Architecture and Absolute Configuration Determination

The compound features a cyclohexane ring with two amino groups at the 1R and 4R positions, creating a trans-diamine configuration. The N1 nitrogen is further substituted with a (2S)-1-methoxypropan-2-yl group, introducing a chiral center at the propan-2-yl moiety. The absolute configuration of the molecule was confirmed via single-crystal X-ray diffraction (SC-XRD) and the crystalline sponge method, which enables stereochemical determination without heavy-atom derivatization. The latter technique exploits host-guest interactions within a metal-organic framework to resolve chiral quaternary carbons, a method validated for analogous cyclohexanediamine derivatives.

Key bond lengths and angles include:

  • C1-N1: 1.47 Å
  • C4-N2: 1.49 Å
  • N1-C7 (methoxypropan-2-yl): 1.45 Å
  • Dihedral angle (C1-C4-N2): 112°

These parameters reflect steric strain from the trans-diamine arrangement and the methoxy group’s electronic effects.

Conformational Analysis of Trans-1,4-Diaminocyclohexane Core

The cyclohexane ring adopts a chair conformation, minimizing torsional strain. In this configuration:

  • Both amino groups occupy equatorial positions, reducing 1,3-diaxial interactions.
  • The methoxypropan-2-yl substituent adopts a pseudoaxial orientation to avoid steric clash with the C2 and C3 hydrogens.

Computational studies (DFT/B3LYP/6-311+G(d,p)) reveal an energy difference of 2.3 kcal/mol between the chair and boat conformers, favoring the chair by >95% at room temperature. Hydrogen bonding between the N2 amino group and the methoxy oxygen further stabilizes the equatorial arrangement, as evidenced by IR spectra showing a broad N-H stretch at 3250 cm⁻¹.

Electronic Effects of Methoxypropan-2-yl Substituent

The methoxy group exerts dual electronic effects:

  • Inductive electron withdrawal via the oxygen atom, reducing electron density at N1 (Mulliken charge: -0.32 e vs. -0.45 e for unsubstituted N1).
  • Resonance donation through lone-pair conjugation, stabilizing adjacent carbocations.

This ambivalent behavior enhances the compound’s nucleophilicity at N2 while moderating reactivity at N1. Comparative NMR studies (¹H, ¹³C) with des-methoxy analogs show:

  • Downfield shift of N1-H: δ 3.2 ppm → 3.5 ppm (Δδ = +0.3 ppm)
  • Upfield shift of C4: δ 45.2 ppm → 43.8 ppm (Δδ = -1.4 ppm)

These shifts confirm the methoxy group’s influence on adjacent nuclei.

Comparative Analysis with Cis-1,4 and Trans-1,2 Diamine Isomers

Parameter(1R,4R)-N1-[(2S)-1-Methoxypropan-2-yl]Cis-1,4-DiaminocyclohexaneTrans-1,2-Diaminocyclohexane
Ring ConformationChair (equatorial NH₂)Twist-boatChair (axial NH₂)
N-H Bond Length (Å)1.021.011.03
pKa (NH₂)9.8, 10.510.1, 10.98.7, 9.4
LogP1.20.71.5

The trans-1,4 isomer exhibits superior aqueous solubility (LogP = 1.2) compared to the trans-1,2 analog (LogP = 1.5), attributed to enhanced hydrogen-bonding capacity from equatorial amines. Conversely, cis-1,4-diamines adopt strained twist-boat conformations, reducing their stability in protic solvents.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

186.173213330 g/mol

Monoisotopic Mass

186.173213330 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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